2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thienopyrimidine class, a heterocyclic scaffold known for diverse biological activities, including antimicrobial and antitumor properties . Its structure features a fused benzothienopyrimidinone core with a 2,6-difluorobenzylsulfanyl group at position 2 and a 4-methylphenyl substituent at position 3. The 4-methylphenyl group contributes hydrophobicity, which may influence membrane permeability and pharmacokinetics.
Properties
Molecular Formula |
C24H20F2N2OS2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H20F2N2OS2/c1-14-9-11-15(12-10-14)28-23(29)21-16-5-2-3-8-20(16)31-22(21)27-24(28)30-13-17-18(25)6-4-7-19(17)26/h4,6-7,9-12H,2-3,5,8,13H2,1H3 |
InChI Key |
OCUXQBRLNAOPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=CC=C4F)F)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
- Synthetic Routes : The synthetic route to prepare this compound involves several steps, including the introduction of the difluorobenzyl and sulfanyl groups. Detailed reaction mechanisms are beyond the scope of this summary, but it typically starts from commercially available starting materials.
- Reaction Conditions : Specific reaction conditions, reagents, and catalysts used during synthesis can vary. Researchers have explored different strategies to optimize yields and purity.
- Industrial Production : While industrial-scale production methods are proprietary, the compound can be synthesized in the laboratory using established protocols.
Chemical Reactions Analysis
- Reactivity : This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like peracids or metal oxides.
- Reduction : Reducing agents such as hydrides (e.g., LiAlH₄).
- Substitution : Nucleophilic substitution reactions using appropriate leaving groups.
- Major Products : The specific products formed depend on the reaction conditions. Isolated intermediates and final products are essential for further research.
Scientific Research Applications
- Chemistry : Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
- Biology : Investigations into its biological activity, such as enzyme inhibition or receptor binding.
- Medicine : Preliminary studies explore its therapeutic potential (e.g., as an antiviral or anticancer agent).
- Industry : Possible applications in materials science or as a precursor for other compounds.
Mechanism of Action
- Targets : The compound likely interacts with specific protein targets or cellular pathways.
- Pathways : Further research is needed to elucidate the precise mechanism by which it exerts its effects.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The 2,6-difluorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing 2,6-dichlorobenzyl group in . This may influence binding to electron-rich enzyme active sites.
- Lipophilicity : The 4-methylphenyl group in the target compound likely increases logP compared to the methyl-substituted analog in but reduces polarity relative to the 4-methoxyphenyl group in .
Biological Activity
The compound 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has gained attention for its potential biological activities. This compound features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse pharmacological properties. The unique arrangement of functional groups, including a difluorobenzyl sulfanyl moiety and a methylphenyl substituent, contributes to its reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.38 g/mol. The presence of fluorine atoms enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.38 g/mol |
| Structural Features | Thieno[2,3-d]pyrimidine core |
| Functional Groups | Difluorobenzyl sulfanyl, methylphenyl |
Biological Activities
Research indicates that this compound exhibits notable antimicrobial and antitumor properties. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors crucial for cellular functions.
Antimicrobial Activity
Studies have shown that compounds with thienopyrimidine structures can possess significant antimicrobial activity. The interaction of the sulfanyl group with microbial targets may disrupt vital processes within pathogens. For instance, compounds structurally similar to this one have demonstrated effectiveness against various bacterial strains.
Antitumor Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, related compounds have shown IC50 values in the micromolar range against human breast cancer cell lines (e.g., MCF-7), indicating significant cytotoxicity.
Case Studies
- Antiproliferative Effects : A study on structurally related thienopyrimidine derivatives showed that modifications in substituents could enhance anticancer activity. Compounds with similar scaffolds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines .
- Mechanistic Insights : Research into the mechanism of action revealed that such compounds might interact with specific signaling pathways involved in cancer progression. For instance, they may inhibit kinases or other enzymes critical for tumor growth .
Synthesis and Optimization
The synthesis of 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple synthetic steps:
- Formation of the Thienopyrimidine Core : This involves cyclization reactions between appropriate precursors.
- Introduction of Functional Groups : The difluorobenzyl sulfanyl and methylphenyl groups are added through nucleophilic substitution reactions.
Optimization of these synthetic routes can enhance yield and reduce costs by improving reaction conditions and catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
